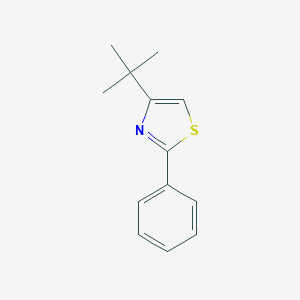

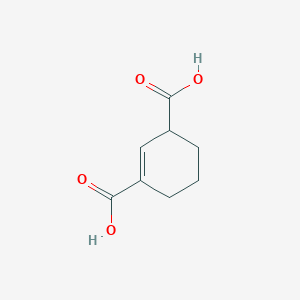

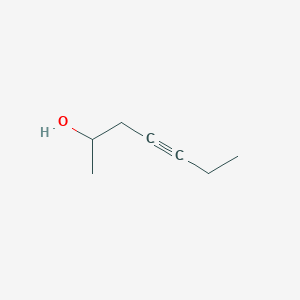

![molecular formula C14H15NO7 B026896 N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid CAS No. 860295-23-4](/img/structure/B26896.png)

N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid

Übersicht

Beschreibung

N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid, also known as DHCEG, is a compound derived from the amino acid glutamic acid . It has a molecular formula of C14H15NO7 and an average mass of 309.271 Da . This compound naturally occurs in the Syzygium aromaticum plant species .

Molecular Structure Analysis

The molecular structure of DHCEG consists of a glutamic acid molecule that is cinnamoylated at the nitrogen atom. The cinnamoyl group contains two hydroxyl groups at the 3’ and 4’ positions . The compound has one defined stereocenter and one E/Z center .

Physical And Chemical Properties Analysis

DHCEG has a density of 1.5±0.1 g/cm³, a boiling point of 700.9±60.0 °C at 760 mmHg, and a flash point of 377.7±32.9 °C . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 144 Ų, and it has a molar volume of 205.4±3.0 cm³ .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Tetrahydroisoquinoline Derivatives

N-(E)-Caffeoyl-L-glutamic acid is utilized in the synthesis of tetrahydroisoquinoline derivatives, which are significant in medicinal chemistry. These derivatives exhibit a broad spectrum of biological activities and are considered ‘privileged scaffolds’ for developing biologically active compounds for drug development . They have applications ranging from anti-inflammatory and antiviral agents to treatments for Parkinson’s disease .

Biocatalysis: Hydroxylation of Amino Acids

In the field of biocatalysis, this compound is involved in the hydroxylation of amino acids, a reaction crucial for producing hydroxy amino acids (HAAs) with antiviral, antifungal, antibacterial, and anticancer properties . The regioselective biocatalytic synthesis approach is favored over chemical synthesis due to its high specificity .

Nanotechnology: Core-Shell Nanostructure Fabrication

N-(E)-Caffeoyl-L-glutamic acid derivatives are used in the fabrication of Au@Ag core-shell nanostructures. These structures are employed in Surface-Enhanced Raman Scattering (SERS) imaging, which is pivotal in the study of cellular processes and diagnostics .

Biomedical Research: Fullerene Amino Acid Derivatives

The compound’s derivatives are synthesized with fullerenes to create water-soluble forms with unique physicochemical and biological properties. These derivatives are promising for developing various drugs in medicine and veterinary science, including applications in photodynamic antitumor therapy and targeted drug delivery systems .

Chromatography: Stationary Phase Development

Derivatives of N-(E)-Caffeoyl-L-glutamic acid are used to modify silica surfaces for unique applications in liquid chromatography. This includes the development of stationary phases that can separate a wide range of analytes, potentially reducing column purchasing costs and improving analytical efficiency .

Biotechnology: Production of Unnatural Amino Acids

In biotechnology, the compound is used for the highly enantioselective production of N-substituted aspartic acid derivatives. These derivatives are crucial for creating structurally diverse molecules with potential applications in various industries .

Interdisciplinary Research: Bridging Research Fields

While not a direct application of the compound itself, the concept of affinity between research fields is relevant when considering the interdisciplinary nature of research involving N-(E)-Caffeoyl-L-glutamic acid. Its diverse applications across different fields exemplify the importance of interdisciplinary research in advancing scientific knowledge .

Research Field Transition: Strategies and Training

Again, while not a direct application, the strategies for excelling in interdisciplinary training and research are pertinent to the study of N-(E)-Caffeoyl-L-glutamic acid. Researchers working with this compound may often find themselves at the intersection of multiple disciplines, necessitating a broad skill set and understanding .

Eigenschaften

IUPAC Name |

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7/c16-10-4-1-8(7-11(10)17)2-5-12(18)15-9(14(21)22)3-6-13(19)20/h1-2,4-5,7,9,16-17H,3,6H2,(H,15,18)(H,19,20)(H,21,22)/b5-2+/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCRWIWEDONYKC-MAHOQKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345640 | |

| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |

CAS RN |

860295-23-4 | |

| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860295234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3',4'-DIHYDROXY-(E)-CINNAMOYL)-L-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4KY6D28SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)

![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)